1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chloro-2-nitroaniline with maleic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the anhydride, followed by cyclization to form the pyrrole-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of 1-(4-chloro-2-aminophenyl)-1H-pyrrole-2,5-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products at the pyrrole ring.
Scientific Research Applications
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Explored for its potential use in drug development. Its derivatives are being studied for their pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure makes it a valuable precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity. The pyrrole-2,5-dione moiety can interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds such as:
4-chloro-2-nitrophenol: Similar in structure but lacks the pyrrole-2,5-dione moiety. It is used in the synthesis of dyes and pigments.
2-chloro-4-nitrophenol: Another isomer with different substitution patterns on the phenyl ring. It is used in the production of pharmaceuticals and agrochemicals.
4-chloro-3-nitrophenol: Similar in structure but with different positioning of the nitro group. It is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of the chloro, nitro, and pyrrole-2,5-dione moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O4/c11-6-1-2-7(8(5-6)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZIAMZQVVMQHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984328 | |
Record name | 1-(4-Chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65833-07-0 | |
Record name | NSC142008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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